Bambuterol hydrochloride, (S)-

Chiral pharmacokinetics Butyrylcholinesterase inhibition Enantioselective metabolism

Source the optically pure (S)-enantiomer (distomer) of Bambuterol hydrochloride for critical chiral discrimination. Essential for method validation (Chiralpak AD/teicoplanin columns), enantioselective pharmacokinetic modeling, and BChE inhibition assays where racemic bambuterol is inadequate. The (S)-enantiomer exhibits ~5-fold slower BChE inhibition kinetics, making it the definitive negative control for pharmacodynamic studies differentiating stereospecific β2-adrenoceptor activity. Ensure regulatory compliance with this >99% enantiomeric excess reference material.

Molecular Formula C18H30ClN3O5
Molecular Weight 403.9 g/mol
CAS No. 1020652-57-6
Cat. No. B12757426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBambuterol hydrochloride, (S)-
CAS1020652-57-6
Molecular FormulaC18H30ClN3O5
Molecular Weight403.9 g/mol
Structural Identifiers
SMILESCC(C)(C)NCC(C1=CC(=CC(=C1)OC(=O)N(C)C)OC(=O)N(C)C)O.Cl
InChIInChI=1S/C18H29N3O5.ClH/c1-18(2,3)19-11-15(22)12-8-13(25-16(23)20(4)5)10-14(9-12)26-17(24)21(6)7;/h8-10,15,19,22H,11H2,1-7H3;1H/t15-;/m1./s1
InChIKeyLBARATORRVNNQM-XFULWGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bambuterol Hydrochloride, (S)- (CAS 1020652-57-6): S-Enantiomer Reference Standard for Chiral Selectivity Studies


(S)-Bambuterol hydrochloride is the optically pure S-enantiomer of the bis-dimethylcarbamate prodrug bambuterol. As a chiral β2-adrenoceptor agonist prodrug, bambuterol is administered clinically as a racemic mixture, yet the pharmacological activity, metabolic hydrolysis by butyrylcholinesterase (BChE), and therapeutic-to-adverse effect profiles differ substantially between its enantiomeric forms [1][2]. The (S)-enantiomer serves as the distomer (less active enantiomer) and is critical for analytical method development, enantioselective pharmacokinetic studies, and as a reference material for chiral purity testing of racemic bambuterol formulations [3].

Bambuterol Hydrochloride, (S)-: Why Racemic Bambuterol or (R)-Bambuterol Cannot Substitute in Chiral-Selective Research


Racemic bambuterol cannot serve as a substitute for (S)-bambuterol in studies requiring enantioselective discrimination because the two enantiomers exhibit quantitatively distinct inhibition kinetics toward human butyrylcholinesterase (BChE), divergent pharmacodynamic efficacy in vivo, and different contributions to the MONO-mediated enzyme inhibition pathway [1][2]. The S-enantiomer is the distomer with approximately 5-fold slower BChE inhibition compared to the R-enantiomer, yet its presence in racemic formulations influences the overall BChE inhibition kinetics, MONO accumulation, and potentially adverse cardiac effects [3][4]. Consequently, any analytical method validation, pharmacokinetic modeling of BChE-dependent prodrug conversion, or toxicological assessment of the distomer's contribution requires the optically pure (S)-enantiomer as a discrete reference material.

Bambuterol Hydrochloride, (S)-: Quantitative Differential Evidence Against (R)-Bambuterol and Racemic Bambuterol


(S)-Bambuterol Exhibits 5-Fold Slower BChE Inhibition Kinetics Versus (R)-Bambuterol in Human Enzyme Variants

The inhibition rate of human butyrylcholinesterase (BChE) by (R)-bambuterol is approximately five times faster than that of (S)-bambuterol across multiple BChE genetic variants. For the homozygous usual (UU) variant, the second-order inhibition rate constant (k_i) for (R)-bambuterol ranges from 6.4 to 0.11 min⁻¹µM⁻¹, while (S)-bambuterol consistently shows ~5-fold slower inhibition [1]. This stereoselective difference is conserved across human, mouse, and horse BChE, with (R)-enantiomer inhibition rate constants approximately five times higher than (S)-enantiomer in all species tested [2].

Chiral pharmacokinetics Butyrylcholinesterase inhibition Enantioselective metabolism

(S)-Bambuterol is Pharmacodynamically Ineffective for Bronchodilation in Guinea Pig Asthma Model, Contrasting with Potent (R)-Bambuterol

In a guinea pig model of histamine-induced asthma, (R)-bambuterol demonstrated potent inhibition of bronchoconstriction, whereas (S)-bambuterol was completely ineffective in relaxing the airways [1]. The enantiomeric excess (ee) and chemical purities of both enantiomers exceeded 99% as confirmed by chiral HPLC and reverse-phase HPLC analyses, ensuring that the observed differential efficacy is attributable solely to stereochemistry [1].

Pharmacodynamics Bronchodilation efficacy In vivo asthma model

(S)-Bambuterol and (S)-MONO Exhibit 4-Fold Slower Hydrolysis by Human BChE Compared to Their (R)-Counterparts

The hydrolysis kinetics of both bambuterol and its monocarbamate metabolite (MONO) by human BChE are enantioselective: the (R)-enantiomer of each compound is hydrolyzed fourfold faster than the respective (S)-enantiomer [1]. This stereoselective difference in hydrolysis rate directly influences the rate of conversion to the active metabolite terbutaline and contributes to the distinct pharmacokinetic profiles of the enantiomers [1].

Enzymatic hydrolysis Metabolic activation Stereoselective kinetics

(S)-Bambuterol Contributes 12.5% Enhancement to BChE Inhibitory Power via MONO Pathway, Distinct from 27.5% for (R)-Bambuterol

Kinetic modeling of BChE inhibition by bambuterol enantiomers reveals that the hydrolysis of MONO enantiomers enhances the inhibitory power of bambuterol enantiomers by approximately 27.5% for (R)-bambuterol and 12.5% for (S)-bambuterol, and extends the duration of inhibition by more than 1 hour for both enantiomers [1]. The (S)-MONO enantiomer also shows significant BChE inhibition at physiologically relevant concentrations, reaching ~50% of the inhibitory effect of its respective (S)-bambuterol enantiomer [1].

Enzyme inhibition modeling MONO metabolite BChE inhibition kinetics

(S)-Bambuterol Exhibits ~18-Fold Slower BChE Inhibition in Horse BChE Versus Human/Mouse BChE, While (R)-Bambuterol Shows Only 14-Fold Slowing

Interspecies comparison of BChE inhibition reveals that (R)-bambuterol inhibits horse BChE approximately 14 times slower than human and mouse BChE, while the inhibition rate for (S)-bambuterol is approximately 18 times slower [1]. No significant difference in BChE inhibition by bambuterol enantiomers was observed between human and mouse BChE [1]. Both enantiomers remain highly selective for BChE over acetylcholinesterase (AChE), with BChE inhibition at least 8,000 times faster than AChE inhibition [1].

Species-specific BChE inhibition Comparative enzymology Stereoselectivity

Bambuterol Hydrochloride, (S)-: Validated Application Scenarios for Chiral Reference and Enantioselective Studies


Chiral Analytical Method Development and Validation for Bambuterol Enantiomer Quantification

(S)-bambuterol hydrochloride serves as the essential reference standard for developing and validating chiral HPLC or LC-MS/MS methods for the quantification of bambuterol enantiomers in biological matrices. Published methods have achieved baseline enantioseparation using amylose-based Chiralpak AD columns [1] or macrocyclic glycopeptide teicoplanin columns, with lower limits of quantification as low as 25.00 pg/mL for bambuterol enantiomers in human plasma [2]. The availability of optically pure (S)-bambuterol with enantiomeric excess >99% [3] ensures accurate calibration and method validation in accordance with regulatory guidelines for chiral drug analysis.

Enantioselective Pharmacokinetic Studies of Racemic Bambuterol Formulations

(S)-bambuterol is required as a discrete analytical reference for enantioselective pharmacokinetic studies of orally administered racemic bambuterol. Validated chiral LC-MS/MS methods have been successfully applied to determine the plasma concentration-time profiles of both (R)- and (S)-bambuterol, as well as their respective MONO and terbutaline metabolites, in human volunteers following rac-bambuterol administration [2]. The distinct pharmacokinetic behavior of (S)-bambuterol, including its slower hydrolysis and lower contribution to active terbutaline generation, necessitates its separate quantification for accurate modeling of prodrug activation and BChE inhibition duration.

In Vitro BChE Inhibition Assays for Stereoselectivity Characterization

(S)-bambuterol is employed as the distomer reference in in vitro BChE inhibition studies designed to characterize the stereoselectivity of enzyme-inhibitor interactions. Direct comparison of (S)-bambuterol and (R)-bambuterol under identical assay conditions reveals the ~5-fold difference in inhibition rate constants [4] and the 4-fold difference in hydrolysis rates [5]. These quantitative differential data are critical for understanding the stereochemical determinants of BChE active site recognition and for developing predictive models of enantioselective prodrug metabolism.

Pharmacodynamic Differentiation Studies in Animal Models of Asthma

(S)-bambuterol serves as a negative control or distomer reference in in vivo pharmacodynamic studies evaluating the bronchodilator efficacy of bambuterol enantiomers. In guinea pig models of histamine-induced bronchoconstriction, (S)-bambuterol is pharmacodynamically inactive for airway relaxation, while (R)-bambuterol exhibits potent activity [3]. This differential response validates (S)-bambuterol's use in experimental designs requiring a stereochemically matched inactive comparator to control for non-specific effects and to confirm stereospecific β2-adrenoceptor-mediated pharmacology.

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